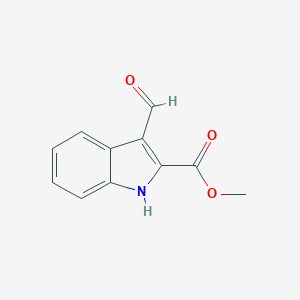

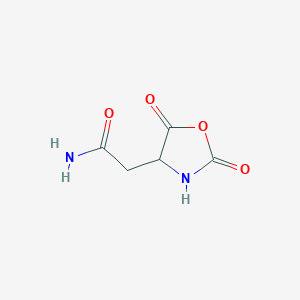

3-ホルミル-1H-インドール-2-カルボン酸メチル

説明

Methyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, which is a fundamental scaffold in medicinal chemistry and natural products. Indole derivatives are known for their diverse biological activities and applications in drug discovery and development. The compound is not directly mentioned in the provided papers, but its structure is closely related to the various indole derivatives discussed across the research.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate leads to methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain different brominated indole compounds . Another approach involves the carbene-catalyzed functionalization of the 3-methyl sp3-carbon attached to 2-formyl-indoles, which proceeds through an NHC-bound o-quinodimethane intermediate . Additionally, methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates can be synthesized from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes . These methods highlight the versatility of indole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, methyl 5-methoxy-1H-indole-2-carboxylate was characterized using FT-IR, FT-Raman, and NMR spectroscopy, and its electronic nature was explored through UV-visible spectrum analysis . Similarly, the electronic structure and hydrogen bonding of methyl 1H-indol-5-carboxylate were investigated using density functional theory (DFT) . These studies provide insights into the molecular properties and structure of indole derivatives, which are essential for understanding their reactivity and biological activity.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. The Cu(I)-catalyzed intramolecular amination of aryl bromides is one method to synthesize N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate . Additionally, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form various pyrimido[5,4-b]indole derivatives . These reactions demonstrate the chemical versatility of indole derivatives and their potential for creating diverse molecular entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal structure of methyl 1-methyl-1H-indole-3-carboxylate reveals intermolecular hydrogen bonding and C—H...π stacking, which contribute to the stability of the crystal packing . The electronic properties, such as frontier orbitals and their corresponding energy gaps, can be calculated using theoretical methods like DFT, providing insights into the reactivity of these molecules . Moreover, the non-linear optical (NLO) properties of these compounds can be studied based on their calculated values of polarizability and hyperpolarizability .

科学的研究の応用

インドール誘導体の合成における役割

インドール誘導体は、「3-ホルミル-1H-インドール-2-カルボン酸メチル」を含む、特定のアルカロイドに見られる一般的な部分構造です . それらは細胞生物学において重要な役割を果たし、近年、癌細胞、微生物、およびヒトの体におけるさまざまな種類の疾患の治療のための生物活性化合物としての応用が注目されています .

癌研究における応用

インドール誘導体は、癌治療における潜在的な用途について研究されています。 これらの化合物、特に「3-ホルミル-1H-インドール-2-カルボン酸メチル」のユニークな特性は、新しい癌療法の開発のための有望な候補としています .

微生物治療における使用

インドール誘導体は、さまざまな微生物感染症の治療における可能性を示しています。 それらのユニークな化学構造により、微生物細胞と相互作用し、増殖を阻害したり、微生物を破壊したりすることができます .

疾患治療における役割

インドール誘導体は、ヒトの体のさまざまな疾患の治療における潜在的な用途について調査されています。 これには、神経疾患、代謝性疾患などが含まれます .

HIV-1インテグラーゼの阻害

インドール-2-カルボン酸誘導体は、「3-ホルミル-1H-インドール-2-カルボン酸メチル」を潜在的に変換できる誘導体であり、HIV-1インテグラーゼの鎖転移を効果的に阻害することが示されています . これにより、新しい抗レトロウイルス薬の開発のための潜在的な候補となっています。

化学合成における使用

「3-ホルミル-1H-インドール-2-カルボン酸メチル」は、さまざまな他の化学化合物の合成における反応物質として使用されます . そのユニークな構造は、多くの化学反応における貴重な構成要素となっています。

Safety and Hazards

将来の方向性

“Methyl 3-formyl-1H-indole-2-carboxylate” may be used in the synthesis of (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile . It was also used in the preparation of monomer, required for the synthesis of poly(3-vinyl-1-methylindole) .

特性

IUPAC Name |

methyl 3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-8(6-13)7-4-2-3-5-9(7)12-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNXYIKVJPXHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352847 | |

| Record name | methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18450-26-5 | |

| Record name | Methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-formyl-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

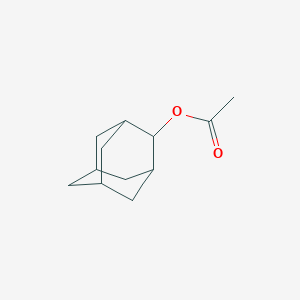

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)